molecular formula C40H44KN7O7S2 B14763557 Sulfo-Cyanine3 tetrazine

Sulfo-Cyanine3 tetrazine

Cat. No.: B14763557
M. Wt: 838.1 g/mol
InChI Key: MOTFTOHZJPRDSY-UHFFFAOYSA-M
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Description

Sulfo-Cyanine3 tetrazine is a water-soluble derivative of the Cyanine3 dye, containing a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly for its rapid and efficient bioconjugation reactions with trans-cyclooctenes. The methyltetrazine group provides optimal stability at physiological pH while maintaining high reactivity towards cyclooctenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine3 tetrazine typically involves the derivatization of Cyanine3 dye with a methyltetrazine moiety. The process includes the following steps:

    Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.

    Introduction of Methyltetrazine Moiety: The methyltetrazine group is introduced via a coupling reaction with the Cyanine3 dye under controlled conditions. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures, such as NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 tetrazine primarily undergoes bioconjugation reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctenes. This reaction is one of the fastest bioconjugation reactions known, making it highly valuable for various applications .

Common Reagents and Conditions

    Reagents: Trans-cyclooctenes, coupling reagents, and catalysts.

    Conditions: Physiological pH, aqueous or organic solvents, and controlled temperatures.

Major Products

The major product of the iEDDA reaction between this compound and trans-cyclooctenes is a stable bioconjugate, which retains the fluorescent properties of the Cyanine3 dye .

Scientific Research Applications

Sulfo-Cyanine3 tetrazine has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the rapid and efficient labeling of biomolecules.

    Biology: Employed in live-cell imaging and cellular labeling due to its high reactivity and stability.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of fluorescent probes and sensors for various analytical applications

Mechanism of Action

The mechanism of action of Sulfo-Cyanine3 tetrazine involves the iEDDA reaction with trans-cyclooctenes. The methyltetrazine moiety reacts with the strained alkene in trans-cyclooctenes, forming a stable covalent bond. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

    Sulfo-Cyanine5 tetrazine: Another derivative of the Cyanine dye family, used for similar bioconjugation applications but with different spectral properties.

    Sulfo-Cyanine7 tetrazine: A longer-wavelength variant, offering deeper tissue penetration for in vivo imaging

Uniqueness

Sulfo-Cyanine3 tetrazine is unique due to its optimal balance of stability and reactivity at physiological pH, making it highly suitable for live-cell imaging and other biological applications. Its rapid reaction kinetics and bright fluorescence further enhance its utility in various scientific fields .

Properties

Molecular Formula

C40H44KN7O7S2

Molecular Weight

838.1 g/mol

IUPAC Name

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1

InChI Key

MOTFTOHZJPRDSY-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Origin of Product

United States

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